2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

Epigenetics LSD1 inhibition Selectivity profiling

Researchers needing selective LSD1 probes free of MAO-A off-target activity face supply inconsistency and poorly characterized material compromising SAR reproducibility. 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (CAS 102362-98-1) resolves this. • 281-fold selectivity for LSD1 over MAO-A - eliminates confounding off-target effects • ≥97.0% purity, mp 101-107 °C - suitable as traceable ANDA reference standard • Derived NO-1 reagent enables transnitrosation with superior stability vs. t-butyl nitrite Available from BenchChem with full quality documentation.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 102362-98-1
Cat. No. B025304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
CAS102362-98-1
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2S(=O)(=O)N1)C
InChIInChI=1S/C9H11NO2S/c1-9(2)7-5-3-4-6-8(7)13(11,12)10-9/h3-6,10H,1-2H3
InChIKeyXHTPPQBDONGRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide: Molecular Profile


2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (CAS 102362-98-1), also known as 3-deoxy-3,3-dimethylsaccharin , is a heterocyclic benzisothiazole derivative characterized by a 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide core structure . With a molecular formula of C9H11NO2S and a molecular weight of 197.25 g/mol [1], this compound is a crystalline solid with a reported melting point range of 101-107 °C and a boiling point of 316.9 °C at 760 mmHg . Its structural rigidity and the presence of the sulfonyl (1,1-dioxide) moiety confer distinct physicochemical properties that differentiate it from other benzisothiazoles, benzothiazoles, and saccharin-based scaffolds.

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide: Substitution Risks


The 1,2-benzisothiazole 1,1-dioxide class exhibits profound structure-dependent activity profiles, rendering generic substitution scientifically and operationally unsound. Even minor modifications to the benzisothiazole core—such as the presence or absence of the 3,3-dimethyl substitution pattern, the oxidation state of the sulfur atom, or the nature of the N-substituent—profoundly alter biological target engagement, chemical reactivity, and physicochemical stability [1][2]. For instance, while 3-substituted benzisothiazole dioxides have been explored as HIF-2 agonists, hypotensive agents, and diuretics [3][4], the specific 3,3-dimethyl-2,3-dihydro scaffold confers unique selectivity profiles and synthetic utility that are not recapitulated by other benzisothiazole analogs or by the parent saccharin structure [5]. Substituting this compound with a generic benzisothiazole derivative lacking the precise 3,3-dimethyl substitution or the 2,3-dihydro-1,1-dioxide motif would compromise experimental reproducibility, invalidate structure-activity relationship (SAR) conclusions, and potentially lead to false negative or false positive results in biological assays. The following quantitative evidence substantiates why 2,3-dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (CAS 102362-98-1) is a non-substitutable entity for specific research and industrial applications.

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide: Analogue Differentiation


LSD1 vs. MAO-A Selectivity

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide exhibits potent inhibition of lysine-specific demethylase 1 (LSD1) with an IC50 of 356 nM, while demonstrating significantly weaker activity against monoamine oxidase A (MAO-A) with an IC50 of 100,000 nM [1]. This results in a selectivity index of approximately 281-fold for LSD1 over MAO-A. In contrast, many first-generation LSD1 inhibitors, such as tranylcypromine-based analogs, suffer from poor selectivity and off-target MAO inhibition, leading to undesirable side effects [2].

Epigenetics LSD1 inhibition Selectivity profiling Drug discovery

Nitrosation Performance vs. t-Butyl Nitrite

The N-nitroso derivative of 2,3-dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (commercially available as NO-1) demonstrates superior performance as a transnitrosation reagent compared to the widely used t-butyl nitrite (TBN) . The reagent is stable to air and moisture across a broad temperature range and exhibits high functional group tolerance for substrates susceptible to oxidation or reversible transnitrosation [1]. In contrast, TBN is sensitive to moisture and light, and its reactivity can be unpredictable, leading to lower yields and side reactions with sensitive substrates [2].

Organic synthesis Nitrosation Reagent stability Functional group tolerance

Physicochemical Benchmarking vs. Saccharin

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide is a crystalline solid with a melting point range of 101-107 °C , while saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) has a melting point of 228-230 °C [1]. This difference in melting point reflects altered crystal packing and intermolecular interactions, which can impact solubility, formulation, and handling. Furthermore, the 3,3-dimethyl substitution in the target compound eliminates the lactam carbonyl present in saccharin, resulting in distinct chemical stability and synthetic reactivity profiles .

Physicochemical characterization Crystallinity Stability Procurement

Vendor Purity vs. Generic Alternatives

Reputable vendors, including Sigma-Aldrich and AKSci, specify a minimum purity of ≥97.0% for 2,3-dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (CAS 102362-98-1) . This level of specification provides a verifiable benchmark for procurement, ensuring that researchers can source material of consistent and known quality. In contrast, many generic or less-characterized benzisothiazole derivatives are offered at lower purities (e.g., 95% or unspecified), introducing variability that can compromise the reproducibility of sensitive biological assays or demanding synthetic transformations .

Procurement Quality control Purity specifications Reproducibility

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide: Validated Applications


LSD1-Selective Epigenetic Probes

The 281-fold selectivity of 2,3-dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide for LSD1 over MAO-A [1] makes it an ideal chemical probe for dissecting LSD1-dependent biological processes without confounding MAO-A off-target effects. Researchers can use this compound to validate LSD1 as a therapeutic target in oncology, neurology, or inflammatory diseases, where LSD1's demethylase activity is implicated but MAO-A inhibition would introduce unwanted cardiovascular or neurological side effects [2].

Mild Nitrosation of Sensitive Substrates

The derived N-nitroso reagent (NO-1), based on the 2,3-dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide scaffold, provides a robust platform for transnitrosation reactions under mild conditions . Its superior air/moisture stability and high functional group tolerance relative to t-butyl nitrite [3] enable the preparation of nitroso compounds that are inaccessible using traditional methods, expanding accessible chemical space for medicinal chemistry and materials science applications.

Analytical Reference Standard Use

The commercial availability of 2,3-dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide at ≥97.0% purity , coupled with its well-defined physicochemical properties (e.g., melting point 101-107 °C) , makes it suitable for use as a reference standard in analytical method development, validation, and quality control applications. This is particularly relevant for ANDA (Abbreviated New Drug Application) filings where a traceable and characterized impurity or intermediate is required [4].

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